molecular formula C10H12ClF2NO3 B2713701 methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride CAS No. 2470437-63-7

methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride

Cat. No.: B2713701
CAS No.: 2470437-63-7
M. Wt: 267.66
InChI Key: VKLZHVRFGWMCJZ-UHFFFAOYSA-N
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Description

methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride is a chemical compound with the molecular formula C10H11F2NO3·HCl. It is known for its unique structure, which includes a benzoate ester linked to an amino-difluoroethoxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride typically involves multiple steps. One common method includes the following steps:

    Esterification: The starting material, 4-hydroxybenzoic acid, is esterified with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.

    Substitution Reaction: The hydroxyl group of methyl 4-hydroxybenzoate is then substituted with 2-amino-1,1-difluoroethanol under basic conditions to form methyl 4-(2-amino-1,1-difluoroethoxy)benzoate.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride exerts its effects involves its interaction with specific molecular targets. The amino-difluoroethoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-aminoethoxy)benzoate
  • Methyl 4-(2-amino-1,1-dichloroethoxy)benzoate
  • Methyl 4-(2-amino-1-fluoroethoxy)benzoate

Uniqueness

methyl4-(2-amino-1,1-difluoroethoxy)benzoatehydrochloride is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-2-4-8(5-3-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLZHVRFGWMCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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